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Abstract
GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the

neuropeptide Y (NPY) Y1 receptor and a potent agonist of the NPY Y4 receptor.[1] This dual

activity makes it a valuable pharmacological tool for elucidating the physiological roles of these

receptors. This technical guide provides a comprehensive overview of the in vitro

characterization of GR231118, including its binding affinity and functional activity at various

NPY receptor subtypes. Detailed experimental protocols for key assays and visualizations of

the relevant signaling pathways are presented to facilitate further research and drug

development efforts.

Binding Affinity of GR231118 at NPY Receptors
The binding affinity of GR231118 for various NPY receptor subtypes has been determined

through radioligand binding assays. These studies typically involve the use of cell lines stably

transfected with the cDNA for individual human or rat NPY receptor subtypes.[2] The affinity is

commonly expressed as the pKi value, which is the negative logarithm of the inhibitory

constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity (pKi) of GR231118 at Human NPY Receptors
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Receptor Subtype pKi

Y1 10.2

Y4 9.6

Table 2: Binding Affinity (pKi) of GR231118 at Rat NPY Receptors

Receptor Subtype pKi

Y1 10.4

Table 3: Binding Affinity (pKi) of GR231118 at Other NPY Receptor Subtypes

Receptor Subtype Species pKi

Y6 Mouse 8.8

Functional Activity of GR231118
The functional activity of GR231118 has been assessed using various in vitro assays, primarily

focused on its ability to modulate second messenger signaling pathways, such as cyclic

adenosine monophosphate (cAMP) levels and intracellular calcium mobilization.

Antagonist Activity at the NPY Y1 Receptor
GR231118 is a potent antagonist at both human and rat NPY Y1 receptors. Its antagonist

activity is typically quantified by its pA2 value, which is the negative logarithm of the molar

concentration of an antagonist that produces a two-fold shift to the right in an agonist's

concentration-response curve.

Table 4: Antagonist Activity (pA2) of GR231118 at NPY Y1 Receptors
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Species pA2

Human 10.5

Rat 10.0

Agonist Activity at the NPY Y4 Receptor
In contrast to its antagonist activity at the Y1 receptor, GR231118 acts as a potent agonist at

the human NPY Y4 receptor. Its agonist potency is expressed as the pEC50 value, which is the

negative logarithm of the molar concentration of an agonist that produces 50% of the maximal

possible effect.

Table 5: Agonist Activity (pEC50) of GR231118 at the Human NPY Y4 Receptor

Receptor Subtype pEC50

Y4 8.6

Activity at Other NPY Receptors
GR231118 exhibits weak agonist activity at the human and rat NPY Y2 and Y5 receptors.

Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure based on commonly used methods for determining

the binding affinity of ligands to NPY receptors.

Objective: To determine the inhibitory constant (Ki) of GR231118 for NPY receptors.

Materials:

Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g.,

CHO-K1 cells).

Radioligand: [125I]-Peptide YY (human).
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Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

Wash Buffer: Ice-cold 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4.

GR231118 (test compound).

Non-specific binding control: High concentration of a non-labeled NPY receptor ligand (e.g.,

1 µM NPY).

96-well filter plates (e.g., Unifilter GF/C).

Scintillation counter.

Procedure:

Prepare serial dilutions of GR231118 in binding buffer.

In a 96-well plate, add in the following order:

Binding buffer.

Cell membranes (typically 5-20 µg of protein per well).

[125I]-Peptide YY at a concentration near its Kd.

GR231118 at various concentrations or buffer for total binding or non-specific binding

control.

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Dry the filter plate and add scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.
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Calculate the specific binding at each concentration of GR231118 by subtracting the non-

specific binding from the total binding.

Analyze the data using non-linear regression to determine the IC50 value, which can then be

converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Prepare Reagents:
- Cell Membranes

- Radioligand ([125I]-PYY)
- GR231118 dilutions

Incubation:
Add reagents to 96-well plate
and incubate to equilibrium

Filtration & Washing:
Separate bound from free radioligand

Scintillation Counting:
Quantify radioactivity

Data Analysis:
Calculate IC50 and Ki

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Functional cAMP Assay (Inhibition of Forskolin-
Stimulated cAMP Formation)
This protocol outlines a common method to assess the functional activity of GR231118 as an

antagonist at the Y1 receptor or an agonist at the Y4 receptor.
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Objective: To determine the pA2 (for antagonists) or pEC50 (for agonists) of GR231118 by

measuring its effect on intracellular cAMP levels.

Materials:

CHO-K1 cells stably expressing the NPY Y1 or Y4 receptor.

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

Forskolin (an adenylyl cyclase activator).

NPY (as the agonist for Y1 receptor antagonist studies).

GR231118.

cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).

384-well white opaque plates.

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure for Y1 Receptor Antagonist Assay:

Seed the Y1 receptor-expressing cells into 384-well plates and culture overnight.

Prepare serial dilutions of GR231118.

Prepare a solution of NPY at a concentration corresponding to its EC80.

Prepare a solution of forskolin.

To the cells, add the GR231118 dilutions followed by the NPY solution. For the control

(agonist-only), add buffer instead of GR231118.

Add the forskolin solution to all wells to stimulate cAMP production.

Incubate the plate at room temperature for 30 minutes.
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Lyse the cells and measure the intracellular cAMP levels using a TR-FRET-based cAMP

detection kit according to the manufacturer's instructions.

Plot the response (cAMP level) against the concentration of GR231118 and perform a non-

linear regression analysis to determine the IC50, which can be used to calculate the pA2.

Procedure for Y4 Receptor Agonist Assay:

Follow steps 1 and 2 as above for the Y4 receptor-expressing cells.

Prepare a solution of forskolin.

To the cells, add the GR231118 dilutions.

Add the forskolin solution to all wells.

Follow steps 7-9 as above. Plot the response against the concentration of GR231118 to

determine the pEC50.

Signaling Pathways
NPY receptors, including the Y1 and Y4 subtypes, are G protein-coupled receptors (GPCRs)

that primarily couple to the Gi/o class of G proteins.[3] Activation of these receptors leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
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NPY Y1 Receptor Antagonist Signaling Pathway
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NPY Y1 Receptor Antagonist Signaling Pathway

In the case of the Y1 receptor, NPY binding activates the receptor, leading to the inhibition of

adenylyl cyclase and a subsequent decrease in cAMP. GR231118 acts as a competitive

antagonist, blocking NPY from binding to the Y1 receptor and thereby preventing the

downstream signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b549500?utm_src=pdf-body-img
https://www.benchchem.com/product/b549500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NPY Y4 Receptor Agonist Signaling Pathway
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NPY Y4 Receptor Agonist Signaling Pathway

As an agonist at the Y4 receptor, GR231118 binds to and activates the receptor, initiating the

same Gi-mediated signaling cascade as the endogenous ligands, leading to the inhibition of

adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion
GR231118 is a well-characterized pharmacological tool with high affinity and selectivity for the

NPY Y1 and Y4 receptors. Its distinct antagonist activity at the Y1 receptor and agonist activity

at the Y4 receptor provide a unique profile for investigating the complex roles of the NPY

system in various physiological and pathological processes. The data and protocols presented

in this guide serve as a valuable resource for researchers in the fields of pharmacology,

neuroscience, and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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